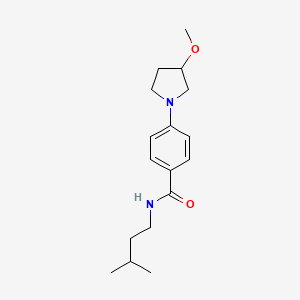

![molecular formula C16H14N6O B2476107 5-甲基-N-{[3-(吡啶-4-基)吡嗪-2-基]甲基}吡嗪-2-甲酰胺 CAS No. 2097918-32-4](/img/structure/B2476107.png)

5-甲基-N-{[3-(吡啶-4-基)吡嗪-2-基]甲基}吡嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It belongs to the class of organic compounds known as imidazopyrazines, which are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of similar compounds involves various reactions. For instance, the reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide .Molecular Structure Analysis

The molecular structure of similar compounds shows that the central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, which led to the formation of the correspondent compound .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques such as 1H-NMR and 13C-NMR .科学研究应用

抗癌研究

5-甲基-N-{[3-(吡啶-4-基)吡嗪-2-基]甲基}吡嗪-2-甲酰胺在抗癌研究中显示出潜力,因为它能够抑制特定的癌细胞系。研究表明,吡嗪类化合物的衍生物可以干扰癌细胞的增殖并诱导凋亡,这使得它们成为开发新型抗癌药物的有希望的候选者 .

抗菌剂

该化合物已被探索其抗菌特性。吡嗪衍生物以其广谱抗菌活性而闻名,可针对各种细菌和真菌菌株。研究重点是合成和测试这些化合物以对抗耐药性微生物感染 .

神经保护剂

在神经保护领域,5-甲基-N-{[3-(吡啶-4-基)吡嗪-2-基]甲基}吡嗪-2-甲酰胺已被研究其保护神经元免受氧化应激和神经炎症的潜力。这使其成为治疗阿尔茨海默病和帕金森病等神经退行性疾病的候选药物 .

抗炎应用

该化合物也已被研究其抗炎特性。吡嗪衍生物可以调节炎症通路,减少促炎细胞因子的产生。此应用对于类风湿性关节炎和炎症性肠病等疾病特别相关 .

抗病毒研究

研究表明,吡嗪衍生物,包括 5-甲基-N-{[3-(吡啶-4-基)吡嗪-2-基]甲基}吡嗪-2-甲酰胺,具有抗病毒活性。这些化合物可以抑制某些病毒的复制,使它们成为抗病毒药物开发的潜在候选者 .

酶抑制研究

该化合物已用于酶抑制研究,特别是针对参与代谢途径的酶。通过抑制特定的酶,研究人员可以更好地理解疾病机制并开发靶向疗法 .

这些应用突出了 5-甲基-N-{[3-(吡啶-4-基)吡嗪-2-基]甲基}吡嗪-2-甲酰胺在各个科学研究领域的通用性和潜力。如果您需要有关任何特定应用的更详细信息,请随时询问!

作用机制

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s known that pyrrolopyrazine derivatives interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

The wide range of biological activities related to the pyrrolopyrazine scaffold suggests that multiple pathways could be affected .

Result of Action

The wide range of biological activities exhibited by compounds with a similar pyrrolopyrazine scaffold suggests that they could have diverse molecular and cellular effects .

未来方向

属性

IUPAC Name |

5-methyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O/c1-11-8-21-14(10-20-11)16(23)22-9-13-15(19-7-6-18-13)12-2-4-17-5-3-12/h2-8,10H,9H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKWGNHIGSVKIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2476024.png)

![N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2476030.png)

![1-Bromobicyclo[3.3.1]nonan-3-one](/img/structure/B2476032.png)

![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2476035.png)

![7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate](/img/structure/B2476037.png)

![2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2476039.png)

![4-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile](/img/structure/B2476040.png)

![[4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2476044.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(1H-imidazol-1-yl)propan-2-yl]propanamide](/img/structure/B2476047.png)